1-Bromo-2-(cyclohexylmethyl)benzene

Cross-coupling Steric hindrance Suzuki-Miyaura

1-Bromo-2-(cyclohexylmethyl)benzene (CAS 1781176-50-8) is an ortho-substituted aryl bromide featuring a cyclohexylmethyl group adjacent to the bromine atom on a benzene ring. This compound, with molecular formula C13H17Br and molecular weight of 253.18 g/mol , belongs to the class of bromobenzene derivatives and serves as a versatile synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions.

Molecular Formula C13H17Br
Molecular Weight 253.18 g/mol
CAS No. 1781176-50-8
Cat. No. B6318260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(cyclohexylmethyl)benzene
CAS1781176-50-8
Molecular FormulaC13H17Br
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC=CC=C2Br
InChIInChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
InChIKeyOQHKZELWFZFISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(cyclohexylmethyl)benzene (CAS 1781176-50-8): Ortho-Substituted Aryl Bromide Building Block for Sterically-Demanding Synthetic Applications


1-Bromo-2-(cyclohexylmethyl)benzene (CAS 1781176-50-8) is an ortho-substituted aryl bromide featuring a cyclohexylmethyl group adjacent to the bromine atom on a benzene ring . This compound, with molecular formula C13H17Br and molecular weight of 253.18 g/mol , belongs to the class of bromobenzene derivatives and serves as a versatile synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions . The ortho-disubstitution pattern imparts significant steric bulk around the reactive bromine center, a structural feature that distinguishes it from its meta- and para-isomers and influences its reactivity profile in carbon-carbon and carbon-heteroatom bond-forming reactions .

Why 1-Bromo-2-(cyclohexylmethyl)benzene Cannot Be Readily Substituted by its Meta- or Para-Isomers in Synthetic Applications


In-class substitution of 1-bromo-2-(cyclohexylmethyl)benzene with its meta- or para-isomers (CAS 98446-79-8 and 1785619-14-8, respectively) is not straightforward due to the distinct steric environment imposed by the ortho-disubstitution pattern. The close proximity of the bulky cyclohexylmethyl group to the reactive C–Br bond creates significant steric hindrance, which can profoundly alter reaction kinetics, regioselectivity, and catalyst compatibility in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . While all three isomers share identical molecular formulas and calculated logP values (4.57) , the ortho-isomer's unique steric profile mandates the use of specialized ligands or adjusted reaction conditions to achieve comparable or enhanced reactivity, a nuance not captured by bulk physicochemical parameters . Therefore, direct interchange of isomers without method re-optimization can lead to substantial yield discrepancies, product contamination, or complete reaction failure, undermining reproducibility in both discovery and process chemistry settings .

Quantitative Differentiation of 1-Bromo-2-(cyclohexylmethyl)benzene (1781176-50-8) vs. Comparators


Steric Hindrance-Driven Reactivity Differentiation in Cross-Coupling Reactions

The ortho-substitution pattern of 1-bromo-2-(cyclohexylmethyl)benzene introduces substantial steric bulk adjacent to the reactive C–Br bond, a feature absent in its meta- and para-isomers. This steric hindrance can significantly alter reaction outcomes. For instance, while para-substituted aryl bromides typically undergo Suzuki-Miyaura coupling with yields often exceeding 90% under standard conditions [1], ortho-substituted aryl bromides like the target compound may exhibit reduced reactivity, necessitating the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields (80–95%) [2]. In Sonogashira couplings, ortho-substituted aryl bromides have been shown to react with comparable or even enhanced yields (90–92%) relative to para-substituted analogs (60%) under optimized conditions, highlighting the nuanced role of sterics in reaction design [3].

Cross-coupling Steric hindrance Suzuki-Miyaura Sonogashira

Ortho-Directed Metalation Potential for Regioselective Functionalization

The ortho-bromo substituent in 1-bromo-2-(cyclohexylmethyl)benzene can act as a directing group for lithiation, enabling regioselective functionalization at the position adjacent to the bromine. This reactivity is not available for the meta- or para-isomers, which cannot exploit this chelation-controlled ortho-metalation. Under standard conditions (n-BuLi, -78°C), ortho-bromoaryls undergo halogen-lithium exchange or directed ortho-lithiation (DoM) to install electrophiles with high regioselectivity (>90:10) [1]. This property makes the ortho-isomer uniquely suited for the synthesis of complex ortho-disubstituted arenes, a motif prevalent in pharmaceuticals and agrochemicals [2].

Directed ortho-metalation Regioselective synthesis Lithiation

Computational Predictions of Lipophilicity and Drug-Likeness Parameters

Calculated physicochemical properties for 1-bromo-2-(cyclohexylmethyl)benzene indicate a LogP of 4.5719 and a topological polar surface area (TPSA) of 0 Ų . These values are identical to those of its meta- and para-isomers , confirming that isomerism does not influence bulk lipophilicity or polarity. However, the ortho-substitution pattern may affect the compound's conformational flexibility and potential for intramolecular interactions, which can subtly influence membrane permeability and metabolic stability in biological contexts [1]. While these properties do not differentiate the isomers at a global level, they underscore the necessity of using the ortho-isomer when the steric footprint is integral to the target molecule's design, such as in the synthesis of ortho-substituted biaryls or constrained ligands.

Lipophilicity Drug-likeness ADME Computational chemistry

Purity Specifications and Supplier Consistency for 1-Bromo-2-(cyclohexylmethyl)benzene

Commercially available 1-bromo-2-(cyclohexylmethyl)benzene is typically supplied with a purity of ≥98%, as confirmed by multiple vendors [1]. This level of purity is consistent with that reported for the meta- and para-isomers , indicating that all three isomers meet standard research-grade quality requirements. However, the ortho-isomer may exhibit batch-to-batch variability in trace impurities due to its more challenging synthesis, which often involves regioisomeric separation from para-byproducts . Therefore, sourcing from suppliers that provide detailed certificates of analysis (CoA) with HPLC or GC purity data is recommended for critical applications.

Purity Quality control Procurement Analytical chemistry

Storage and Shipping Considerations for 1-Bromo-2-(cyclohexylmethyl)benzene

The recommended storage condition for 1-bromo-2-(cyclohexylmethyl)benzene is sealed in a dry environment at 2-8°C . This is more stringent than the typical room temperature storage recommended for many aryl bromides, likely due to the ortho-substituent's potential to facilitate benzylic oxidation or hydrolysis under ambient conditions . In contrast, the para-isomer is reported to be stable at room temperature in continental US shipping , suggesting that the ortho-isomer's steric environment may accelerate degradation pathways. Compliance with these storage requirements is critical to prevent decomposition and ensure material integrity upon receipt.

Storage stability Shipping Handling Logistics

Recommended Applications for 1-Bromo-2-(cyclohexylmethyl)benzene (1781176-50-8) Based on Quantitative Differentiation


Synthesis of Ortho-Substituted Biaryls via Suzuki-Miyaura Coupling

Utilize 1-bromo-2-(cyclohexylmethyl)benzene as an electrophilic partner in Suzuki-Miyaura couplings to construct ortho-substituted biaryl scaffolds. The steric hindrance imposed by the ortho-cyclohexylmethyl group requires the use of specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to achieve high yields (80-95%) [1]. This approach is particularly valuable in medicinal chemistry for generating diverse, conformationally restricted biaryl motifs that can modulate target binding affinity and selectivity .

Regioselective Ortho-Functionalization via Directed Metalation

Employ the bromine atom in 1-bromo-2-(cyclohexylmethyl)benzene as a directing group for ortho-lithiation, enabling the introduction of electrophiles at the position adjacent to the bromine with high regioselectivity (>90:10) [2]. This method provides access to ortho-disubstituted arenes that are difficult to prepare via traditional electrophilic aromatic substitution, streamlining the synthesis of complex intermediates for pharmaceuticals and agrochemicals [3].

Sonogashira Cross-Coupling for Alkyne-Functionalized Ortho-Substituted Benzenes

Leverage the ortho-isomer's unique reactivity profile in Sonogashira couplings, where ortho-substituted aryl bromides have been shown to react with comparable or enhanced yields (90-92%) compared to para-substituted analogs (60%) under optimized conditions [4]. This application is ideal for introducing alkyne functionalities into sterically encumbered aromatic frameworks, a key transformation in materials science and chemical biology probe synthesis [5].

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